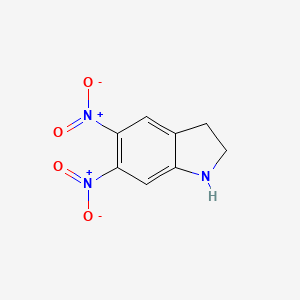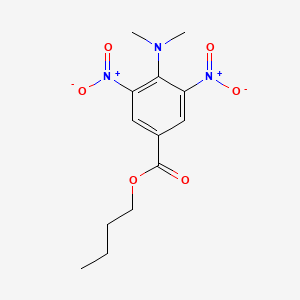![molecular formula C16H10N6OS B11552099 3,6-diamino-5-cyano-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11552099.png)
3,6-diamino-5-cyano-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-diamino-5-cyano-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diamino-5-cyano-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,6-diamino-5-cyano-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, such as converting cyano groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hypochlorite for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dimerized products, while reduction can lead to the formation of amines .
Scientific Research Applications
3,6-diamino-5-cyano-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of various enzymes and proteins, such as heat shock protein 90-alpha and glycogen synthase kinase-3
Materials Science: The unique structural properties of this compound make it suitable for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 3,6-diamino-5-cyano-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit heat shock protein 90-alpha by binding to its active site, thereby disrupting its function. Similarly, it can inhibit glycogen synthase kinase-3 by interfering with its phosphorylation activity .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H10N6OS |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3,6-diamino-5-cyano-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H10N6OS/c17-6-8-1-3-10(4-2-8)21-15(23)13-12(19)11-5-9(7-18)14(20)22-16(11)24-13/h1-5H,19H2,(H2,20,22)(H,21,23) |
InChI Key |
YHOUVOILWHNSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate](/img/structure/B11552026.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11552027.png)
![2-[(4-fluorobenzyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11552045.png)
![2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl benzoate](/img/structure/B11552051.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11552058.png)
![2-(4-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11552061.png)
![2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11552070.png)
![2-Hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11552082.png)
![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11552086.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11552087.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B11552093.png)

![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11552108.png)

